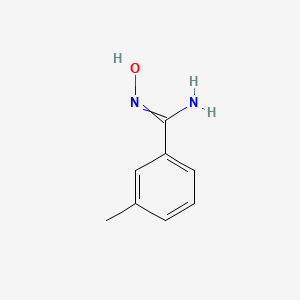

N'-hydroxy-3-methylbenzimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-3-methylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMNPGUHEUTHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343693 | |

| Record name | N'-hydroxy-3-methylbenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40067-82-1 | |

| Record name | N-Hydroxy-3-methylbenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40067-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-hydroxy-3-methylbenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbenzamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Transformations of N Hydroxy 3 Methylbenzimidamide

Tautomerism and Isomerism within the N'-hydroxy-3-methylbenzimidamide Structure

The this compound structure is subject to tautomerism, a form of isomerism that involves the migration of a proton. The principal tautomeric forms are the amide oxime and the imino hydroxylamine (B1172632). Theoretical studies employing Density Functional Theory (DFT) have indicated that the amide oxime tautomer is the more stable form compared to the imino hydroxylamine tautomer. nih.govresearchgate.net

The energy difference between these two tautomers is calculated to be in the range of 4-10 kcal/mol. nih.govresearchgate.net However, the energy barrier for the interconversion between the amide oxime and imino hydroxylamine forms is significantly high, estimated to be between 33-71 kcal/mol. nih.govresearchgate.net This substantial energy barrier suggests that spontaneous conversion between the two tautomers at room temperature is unlikely. nih.govresearchgate.net

The presence of water can facilitate this tautomeric transformation. The activation barrier for the interconversion is significantly lowered in the presence of water molecules, which can act as a catalyst for the proton transfer. The computed activation barrier for water-assisted tautomerism is approximately 9-20 kcal/mol, indicating a much faster conversion rate compared to the uncatalyzed process. nih.gov

| Tautomer/Isomer | Relative Stability | Energy Barrier for Interconversion (Uncatalyzed) | Energy Barrier for Interconversion (Water-Assisted) |

| Amide Oxime | More Stable | 33-71 kcal/mol | 9-20 kcal/mol |

| Imino Hydroxylamine | Less Stable | 33-71 kcal/mol | 9-20 kcal/mol |

Data derived from theoretical studies on N-hydroxy amidines. nih.govresearchgate.net

Nucleophilic and Electrophilic Pathways Involving the Amidoxime (B1450833) Functionality

The amidoxime functionality in this compound possesses both nucleophilic and electrophilic characteristics. The nitrogen and oxygen atoms of the hydroxylamine group have lone pairs of electrons, making them potential nucleophilic centers.

A key reaction highlighting the nucleophilic nature of the amidoxime precursor, hydroxylamine, is in the synthesis of N-substituted amidoximes. In a one-pot synthesis, an amide is activated, for example with a combination of triphenylphosphine (B44618) and iodine, to form a reactive imidinium intermediate. This intermediate is then susceptible to nucleophilic attack by hydroxylamine hydrochloride to yield the N-substituted amidoxime. rsc.org This process underscores the ability of the hydroxylamine moiety to act as a potent nucleophile. rsc.org

Conversely, the carbon atom of the C=N double bond can exhibit electrophilic character, particularly when the nitrogen atom is protonated or coordinated to a Lewis acid, making it susceptible to attack by nucleophiles.

Oxidative Transformations of this compound

The amidoxime group is susceptible to oxidation by various reagents, leading to a range of products depending on the reaction conditions.

Oxidative processes can lead to the cleavage of the C=N bond. The oxidation of amidoximes can generate the corresponding amides and/or nitriles. nih.gov The conversion of aldoximes, which are structurally related to the amide oxime tautomer, to nitriles is a well-established transformation. nih.govorganic-chemistry.orgsciencemadness.org This dehydration reaction can be achieved under mild conditions using various reagents. nih.gov

A variety of oxidizing agents and reaction conditions can be employed to effect the transformation of aldoximes and related structures to nitriles. For instance, the combination of 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) has been shown to convert aldoximes to nitriles under very mild conditions. nih.gov Another reagent system involves the use of 1H-benzotriazol-1-yl-4-methylbenzenesulfonate (Bt-OTs) and DBU. nih.gov

| Reagent System | Conditions | Product |

| BOP / DBU | CH2Cl2, THF, or DMF, mild conditions | Nitrile |

| Bt-OTs / DBU | - | Nitrile |

| PPh3 / I2 | CH2Cl2 | Nitrile (can be incomplete) |

Examples of reagents used for the conversion of aldoximes to nitriles. nih.gov

Reductive Transformations of this compound

The reduction of the N'-hydroxyimidamide functionality is a key transformation that leads to the formation of the corresponding amidine.

The reduction of the N'-hydroxybenzimidamide group to an amidine is a significant reaction, as amidine moieties are important structural motifs in medicinal chemistry. nih.gov A specific and effective method for this transformation involves the use of tin(II) chloride dihydrate (SnCl2·2H2O). nih.gov This reagent has been successfully employed in the solid-phase synthesis of amidine-substituted phenylbenzimidazoles, where the resin-bound N'-hydroxybenzimidamide functionality was reduced to the amidine in dimethylformamide (DMF). nih.gov

| Reducing Agent | Solvent | Product |

| 1 M SnCl2·2H2O | DMF | Amidine |

Conditions for the reduction of a resin-bound N'-hydroxybenzimidamide. nih.gov

Enzyme-Mediated Reductions and Prodrug Mechanisms

This compound belongs to the class of N-hydroxylated amidines, more commonly known as amidoximes. These compounds are pivotal in prodrug design, primarily because they can be enzymatically reduced in the body to form the corresponding amidine. This bioactivation is a critical strategy for improving the oral bioavailability of strongly basic drugs. nih.gov

The underlying principle of this prodrug strategy is a change in basicity. Amidines are strong bases and are typically protonated at physiological pH. This positive charge hinders their ability to cross cellular membranes, leading to poor absorption from the gastrointestinal tract. In contrast, the corresponding N'-hydroxy derivatives are significantly less basic. This increased lipophilicity allows them to be absorbed more readily. Once absorbed, they enter metabolic pathways where they are reduced to the active, strongly basic amidine drug. nih.gov

This enzymatic reduction is not a minor metabolic pathway; rather, it is an extensive process carried out by multiple systems within the body. Key to this biotransformation is a complex enzyme system found in both liver microsomes and mitochondria. nih.gov The system comprises cytochrome b5, its reductase (cytochrome b5 reductase), and a molybdenum-containing enzyme. nih.govnih.gov Initially, a P450 enzyme was thought to be the terminal reductase, but further research identified the molybdenum enzyme, now known as the mitochondrial amidoxime-reducing component (mARC), as a crucial player. nih.govnih.gov Human mARC1 and mARC2 are involved in the reduction of a wide array of N-oxygenated compounds. nih.gov

The general mechanism involves the N-hydroxyamidoxime acting as a substrate for the enzyme system, which utilizes reducing equivalents, typically from NADH or NADPH, to cleave the N-O bond, yielding the amidine and water. This concept has been successfully applied in the development of drugs like ximelagatran, which is the prodrug of the potent thrombin inhibitor melagatran (B23205). nih.govnih.gov

Table 1: Key Enzyme Systems in the Reduction of N'-hydroxyamidines

| Enzyme/Component | Cellular Location | Function in Reduction Pathway |

| Mitochondrial Amidoxime Reducing Component (mARC) | Mitochondria | Terminal reductase that reduces the N-hydroxy group. nih.gov |

| Cytochrome b5 | Mitochondria, Microsomes | Electron carrier, transferring electrons to the terminal enzyme. nih.govnih.gov |

| Cytochrome b5 Reductase (CYB5R) | Mitochondria, Microsomes | Transfers reducing equivalents from NADH to cytochrome b5. nih.gov |

Substitution Reactions Involving the Hydroxy Group

Direct substitution reactions on the nitrogen of an amine or the oxygen of an alcohol are common, but the N'-hydroxy group of an N'-hydroxyimidamide presents unique reactivity. Amine and alcohol functionalities are generally poor leaving groups unless protonated or modified. libretexts.org The hydroxyl group of this compound is no exception and requires activation to participate in substitution reactions.

The most significant "substitution" reactions involving this hydroxyl group are those where the hydrogen atom is replaced by an activating group, converting the hydroxyl into a good leaving group. This is a critical prerequisite for rearrangement reactions like the Lossen rearrangement. This activation is itself a substitution reaction at the oxygen center. Common reagents for this O-substitution include acyl halides, anhydrides, and sulfonyl chlorides.

For instance, reacting this compound with acetyl chloride would substitute the hydroxyl proton with an acetyl group, yielding O-acetyl-N'-hydroxy-3-methylbenzimidamide. This O-acylated product is now primed for further transformations. The stability of the resulting carboxylate or sulfonate anion makes the O-acyl or O-sulfonyl group an excellent leaving group in subsequent base-mediated rearrangements. unacademy.comlscollege.ac.in

Table 2: Activating Groups for Substitution on the N'-Hydroxy Functionality

| Activating Group | Reagent Example | Resulting Functional Group | Purpose of Substitution |

| Acyl | Acetyl Chloride | O-Acyl hydroxamate ester | Creates a good leaving group for Lossen Rearrangement. lscollege.ac.in |

| Sulfonyl | Tosyl Chloride | O-Sulfonyl hydroxamate ester | Creates a very good leaving group for rearrangement. unacademy.com |

| Phosphoryl | Diethyl chlorophosphate | O-Phosphoryl hydroxamate ester | Creates a good leaving group for rearrangement. unacademy.com |

Metal Complexation and Coordination Chemistry of this compound

The this compound molecule possesses multiple potential donor atoms, making it an interesting ligand for metal coordination. It can function as a chelating agent, binding to a metal ion through two or more donor sites to form a stable, cyclic complex. The most likely coordination mode involves the molecule acting as a bidentate ligand.

Coordination would occur through the lone pair of electrons on the imine nitrogen atom and the oxygen atom of the hydroxyl group. Upon deprotonation, the hydroxyl group becomes a negatively charged hydroxamato group, which is a strong donor that can stabilize metal ions in higher oxidation states. researchgate.net This creates a stable five-membered chelate ring with the metal center. The properties of the resulting metal complex, such as its geometry, stability, and redox potential, are dictated by the nature of the metal ion. nih.govnsu.ru

The deprotonated carboxamide 'N' donor is known to be resistant to oxidation and to provide exceptional hydrolytic stability to a coordinated metal ion. researchgate.net While this compound is not a carboxamide, the related hydroxamato-metal bond is also known for its stability, famously in siderophores which use hydroxamate groups to chelate Fe(III). The coordination of ligands can significantly alter the properties of the metal ion, for example, by shifting the Fe(III)/Fe(II) reduction potential, which is a key principle in designing metal-based therapeutics and sensors. nih.gov

Table 3: Potential Coordination Properties of this compound

| Metal Ion | Potential Coordination Geometry | Bonding Characteristics |

| Fe(III) | Octahedral | Strong chelation via deprotonated hydroxyl and imine N. |

| Cu(II) | Square Planar or Distorted Octahedral | Bidentate chelation. nih.gov |

| Zn(II) | Tetrahedral | Forms a stable, neutral complex with two deprotonated ligands. |

| Ni(II) | Square Planar or Octahedral | Coordination through N and O donors. |

Rearrangement Reactions and Their Mechanistic Elucidation

This compound is a substrate for a class of reactions that involve migration to an electron-deficient nitrogen atom. The most relevant of these is the Lossen rearrangement. unacademy.comresearchgate.net This reaction converts a hydroxamic acid or its derivative into an isocyanate, which can then be converted to a primary amine with the loss of one carbon atom. lscollege.ac.inwikipedia.org

The classical Lossen rearrangement requires an O-acylated hydroxamic acid derivative. Therefore, the first step is the substitution at the hydroxyl group as described in section 3.5. Once the O-acyl derivative (e.g., O-acetyl-N'-hydroxy-3-methylbenzimidamide) is formed, the rearrangement is typically initiated by a base.

The mechanism proceeds as follows:

Deprotonation: A base abstracts the acidic N-H proton, forming an anion. lscollege.ac.in

Rearrangement: The conjugate base undergoes a concerted rearrangement. The 3-methylphenyl group migrates from the carbon to the nitrogen atom. Simultaneously, the N-O bond cleaves, and the carboxylate (e.g., acetate) is expelled as a leaving group. wikipedia.org This step results in the formation of an isocyanate (3-methylphenyl isocyanate).

Product Formation: The resulting isocyanate is a versatile intermediate. In the presence of water, it undergoes hydrolysis and decarboxylation to yield the primary amine (3-methylaniline). unacademy.com

This rearrangement is conceptually related to other named reactions like the Hofmann, Curtius, and Beckmann rearrangements, all of which involve a 1,2-migration to an electron-deficient nitrogen atom to form an isocyanate or its equivalent. wikipedia.orgorganic-chemistry.org

Table 4: Mechanistic Steps of the Lossen Rearrangement

| Step | Description | Intermediate/Product Formed |

| 1 | O-Acylation of the N'-hydroxy group. | O-Acyl-N'-hydroxy-3-methylbenzimidamide |

| 2 | Base abstracts the proton from the nitrogen atom. | N-anion of the O-acyl derivative |

| 3 | Concerted 1,2-migration of the aryl group to the nitrogen with expulsion of the carboxylate leaving group. | 3-methylphenyl isocyanate wikipedia.org |

| 4 | Hydrolysis of the isocyanate and subsequent decarboxylation. | 3-methylaniline and CO2 unacademy.com |

Advanced Analytical Methodologies for the Characterization of N Hydroxy 3 Methylbenzimidamide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of N'-hydroxy-3-methylbenzimidamide, offering non-destructive and highly detailed information about its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to probe the local chemical environments of the hydrogen and carbon atoms, respectively, in this compound.

In ¹H NMR spectroscopy of a related compound, 3-methylbenzamide (B1583426), characteristic signals are observed that can be correlated to the protons in this compound. rsc.org For instance, the protons of the methyl group typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns in the downfield region of the spectrum due to their distinct electronic environments. rsc.org The hydroxyl proton of the N'-hydroxy group and the amine protons would also present as distinct signals, often exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR spectroscopy provides complementary information by identifying the different carbon environments. The spectrum of this compound is expected to show distinct peaks for the methyl carbon, the aromatic carbons, and the imidamide carbon. The chemical shift of the imidamide carbon is particularly diagnostic. For comparison, in 3-methylbenzamide, the carbonyl carbon appears at approximately 170.54 ppm, while the methyl carbon is observed around 21.33 ppm. rsc.org The aromatic carbons show a series of peaks corresponding to their positions on the benzene (B151609) ring. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound (3-Methylbenzamide)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.65 | s | Ar-H |

| ¹H | 7.59-7.51 | m | Ar-H |

| ¹H | 7.45-7.42 | m | Ar-H |

| ¹H | 6.19 | br s | -NH₂ |

| ¹H | 2.39 | s | -CH₃ |

| ¹³C | 170.54 | - | C=O |

| ¹³C | 138.34 | - | Ar-C |

| ¹³C | 133.52 | - | Ar-C |

| ¹³C | 132.82 | - | Ar-C |

| ¹³C | 128.65 | - | Ar-C |

| ¹³C | 128.16 | - | Ar-C |

| ¹³C | 124.48 | - | Ar-C |

| ¹³C | 21.33 | - | -CH₃ |

Data adapted from a study on 3-methylbenzamide which serves as a structural analogue. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

IR spectroscopy of this compound would reveal key absorption bands. The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the amidine group would also be found in this region. The C=N stretching of the imidamide group is a crucial diagnostic peak, typically appearing in the 1640-1690 cm⁻¹ range. The C-N stretching vibration would be observed around 1250-1350 cm⁻¹. Furthermore, the aromatic C-H stretching and bending vibrations would be present in their characteristic regions.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| N-H | Stretching | 3100-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C=N (imidamide) | Stretching | 1640-1690 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. The molecular weight of this compound (C₈H₁₀N₂O) is 150.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 150.

The fragmentation pattern provides a fingerprint of the molecule. For this compound, common fragmentation pathways could include the loss of the hydroxyl group (-OH), leading to a fragment ion at m/z 133. Loss of the methyl group (-CH₃) would result in a peak at m/z 135. Further fragmentation of the aromatic ring and the imidamide group would produce a series of characteristic smaller ions. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments with high accuracy. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region due to π → π* and n → π* transitions associated with the benzene ring and the C=N double bond of the imidamide group. The exact position and intensity of these bands are influenced by the solvent and the substitution pattern on the aromatic ring. For instance, Schiff bases derived from 4-hydroxy-3-methoxybenzaldehyde exhibit absorption maxima that are dependent on the specific aromatic amine used in their synthesis. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. A single crystal of this compound, if obtainable, would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the N'-hydroxy and amidine groups. This technique provides unambiguous structural confirmation and detailed insight into the crystal packing. While specific crystallographic data for this compound is not widely published, the analysis of related structures provides a framework for what to expect. rsc.org

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) is a commonly used method. bldpharm.comambeed.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution, would be suitable for separating this compound from its starting materials and any byproducts. researchgate.net The retention time of the compound under specific chromatographic conditions is a key identifier.

Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives of this compound. The retention time in GC is dependent on the compound's volatility and its interaction with the stationary phase of the column. rsc.org Both HPLC and GC can be coupled with mass spectrometry (LC-MS and GC-MS) to provide both separation and structural identification in a single analysis. researchgate.netbldpharm.comambeed.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The inherent polarity of the N'-hydroxy and imidamide functionalities makes reversed-phase HPLC a particularly suitable approach.

Detailed research on the direct HPLC analysis of this compound is not extensively documented in publicly available literature. However, methodologies developed for structurally similar compounds, such as other benzimidamide derivatives, provide a strong foundation for establishing effective analytical protocols. For instance, a sensitive and straightforward HPLC method has been developed for the determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, a compound sharing some structural motifs with this compound. nih.gov This method utilizes a reversed-phase C18 column with an isocratic mobile phase composed of acetonitrile and water, acidified with formic acid, and employs UV detection. nih.gov

Drawing from established principles of reversed-phase chromatography for aromatic and polar compounds, a hypothetical yet scientifically sound HPLC method for this compound can be proposed. A C18 or C8 stationary phase would be effective in retaining the analyte through hydrophobic interactions with the methyl-substituted benzene ring. researchgate.net The mobile phase would likely consist of a mixture of an organic modifier, such as acetonitrile or methanol, and an aqueous buffer. researchgate.net The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase would serve to suppress the ionization of the N'-hydroxy group, leading to improved peak shape and retention time stability. nih.govresearchgate.netresearchgate.net Detection can be effectively achieved using a UV detector, leveraging the chromophoric nature of the benzimidamide structure.

Table 1: Proposed HPLC Parameters for the Analysis of this compound

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilyl) or C8 (Octylsilyl), 5 µm particle size | Provides excellent hydrophobic retention for the aromatic ring system. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid | Allows for the elution of compounds with a range of polarities. Formic acid controls ionization and improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good efficiency and reasonable run times. |

| Column Temperature | 25-40 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or 280 nm) | The aromatic ring and conjugated system of the molecule are expected to have strong UV absorbance. |

| Injection Volume | 5-20 µL | Standard injection volumes for analytical HPLC. |

This proposed method would require validation to determine its linearity, accuracy, precision, and limits of detection and quantification for this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov However, this compound, with its polar N'-hydroxy and N-H protons, exhibits low volatility and is prone to thermal degradation at the high temperatures typically used in GC. chalmers.se Therefore, direct GC analysis is not feasible. To overcome this limitation, a crucial sample preparation step known as derivatization is required.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. nih.govchalmers.se For compounds containing active hydrogens, such as in hydroxyl and amine groups, silylation is the most common and effective derivatization technique. nih.govsigmaaldrich.com Silylation involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which reduces the polarity and the potential for hydrogen bonding. nih.govsigmaaldrich.com

A variety of silylating agents are available, with the choice depending on the reactivity of the functional groups to be derivatized. fu-berlin.de For the N'-hydroxy and imidamide protons in this compound, a strong silylating agent would be necessary.

Table 2: Common Silylating Agents for Derivatization of Polar Functional Groups

| Silylating Agent | Abbreviation | Target Functional Groups | Byproducts |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH, amides | N-methyltrifluoroacetamide, Trifluoroacetamide |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH, amides | N-methyltrifluoroacetamide |

| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -COOH, -NH2, -SH, amides | N-methyltrifluoroacetamide |

| Trimethylchlorosilane | TMCS | Catalyst for other silylating agents | HCl |

The derivatization reaction is typically carried out by heating the sample with an excess of the silylating agent in a suitable aprotic solvent. Once derivatized, the resulting volatile TMS-ether/amide of this compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov

The GC-MS analysis of the silylated derivative would provide valuable structural information through the characteristic fragmentation patterns of the TMS groups and the core molecule. The separation would likely be performed on a non-polar or low-polarity capillary column, such as one with a polydimethylsiloxane-based stationary phase (e.g., DB-5ms or HP-5ms). The temperature program of the GC oven would be optimized to ensure good separation of the analyte from any byproducts or other components in the sample.

While specific experimental data for the GC analysis of derivatized this compound is scarce, the principles of derivatization and GC analysis of similar polar compounds are well-established, providing a clear path for method development. nih.govchalmers.se

Computational and Theoretical Investigations of N Hydroxy 3 Methylbenzimidamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone for predicting the molecular properties of N'-hydroxy-3-methylbenzimidamide from first principles. These calculations provide detailed insights into the electronic behavior of the molecule.

Electronic Structure and Bonding Analysis

Theoretical calculations are employed to determine the equilibrium geometry and total energy of this compound. bsu.by Methods like Density Functional Theory (DFT) with specific basis sets, such as B3LYP/6-311G(d,p), are commonly used to model the electronic structure. nih.govnih.gov This analysis reveals crucial information about bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the compound's chemical reactivity and stability. nih.gov The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. nih.govnih.gov These maps are invaluable for predicting how the molecule will interact with other chemical species.

| Parameter | Illustrative Value | Reference for Methodology |

| HOMO Energy | -6.5 eV | nih.gov |

| LUMO Energy | -1.2 eV | nih.gov |

| HOMO-LUMO Gap | 5.3 eV | nih.gov |

| Dipole Moment | 3.5 D | bsu.by |

Prediction of Spectroscopic Parameters and Conformational Preferences

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. researchgate.net For instance, vibrational frequencies from theoretical calculations can be correlated with experimental FT-IR and Raman spectra to assign specific vibrational modes to the functional groups within this compound. researchgate.net

Furthermore, these calculations can explore the potential energy surface of the molecule to identify different stable conformations and the energy barriers between them. This is particularly important for understanding the molecule's flexibility and the relative stability of different rotational isomers (rotamers). chemrxiv.org

| Parameter | Predicted Value | Reference for Methodology |

| Key IR Frequencies (cm⁻¹) | C=N stretch: ~1615, O-H stretch: ~3500 | nih.gov |

| ¹H NMR Chemical Shifts (ppm) | Aromatic H: 7.0-8.0, CH₃ H: ~2.3 | nih.gov |

| Relative Conformational Energy | E(conf1) - E(conf2) = 2.5 kcal/mol | chemrxiv.org |

Reaction Pathway Elucidation and Transition State Analysis

For chemical reactions involving this compound, quantum chemical calculations can be used to map out the entire reaction pathway. nih.gov This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

By calculating the activation energies, which is the energy difference between the reactants and the transition state, the feasibility and kinetics of a proposed reaction mechanism can be assessed. nih.gov This is crucial for understanding how the compound might be synthesized or how it might metabolize in a biological system.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, tracking the movements of its atoms over time. youtube.com This approach is essential for understanding the compound's behavior in a more realistic, solution-phase or biological environment.

Conformational Flexibility and Tautomeric Equilibria

MD simulations are a powerful tool for exploring the conformational landscape of this compound in detail. By simulating the molecule over nanoseconds, all accessible conformations and the transitions between them can be observed, providing a comprehensive understanding of its flexibility. researchgate.net

These simulations can also be used to study tautomeric equilibria, such as the potential shift of a proton between the nitrogen and oxygen atoms in the hydroxyimidamide group. The relative populations of different tautomers in various environments can be predicted by calculating the free energy differences between them. rsc.org

Intermolecular Interactions with Solvents and Biological Environments

A key strength of MD simulations is their ability to model the interactions between this compound and its surroundings. By placing the molecule in a simulation box filled with solvent molecules (e.g., water), the solvation process and the structure of the solvation shells can be investigated. rsc.org

Similarly, to understand its potential biological activity, the compound can be simulated in the presence of a biological macromolecule, such as a protein or a nucleic acid. researchgate.net These simulations can reveal the preferred binding modes, identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts, and estimate the binding affinity. nih.gov This information is invaluable for rational drug design and understanding the molecular basis of the compound's biological effects.

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In silico SAR approaches utilize computational power to predict the activity of novel molecules, thereby accelerating the optimization of lead compounds. These studies for the benzimidamide scaffold often involve quantitative structure-activity relationship (QSAR) analysis, molecular docking, and the calculation of various molecular descriptors.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of known molecules, these models can predict the activity of new, untested compounds. For scaffolds related to this compound, QSAR studies typically involve the calculation of molecular descriptors that describe properties like hydrophobicity, electronics, and steric effects. researchgate.net

In studies of related benzamide (B126) derivatives, key molecular properties are calculated to build these relationships. mdpi.com These descriptors help in understanding how modifications to the core structure, such as the addition of different functional groups, might impact the compound's ability to interact with a biological target. researchgate.net

Table 1: Typical Molecular Descriptors Calculated in In Silico SAR Studies

| Descriptor | Description | Relevance to Activity |

| Log P | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures the hydrophobicity of a molecule, which influences its ability to cross cell membranes. mdpi.com |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of a molecule. mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of a molecule. mdpi.com |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Affects absorption, distribution, and metabolism. |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | Influences non-covalent interactions with a target. mdpi.com |

| Molecular Volume/Area | The three-dimensional space occupied by a molecule. | Pertains to the steric fit within a receptor's binding site. mdpi.com |

Molecular Docking in SAR

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of SAR, docking is used to place a series of analogues into the binding site of a target protein. The results, often expressed as a docking score, can provide insights into how different substituents on the this compound scaffold might enhance or diminish binding affinity. For instance, studies on benzimidazole (B57391) derivatives have used molecular docking to identify key interactions within the active site of enzymes like adenosine (B11128) deaminase. niscpr.res.in The analysis of hydrogen bonds, hydrophobic interactions, and electrostatic interactions for each analogue helps build a comprehensive SAR profile. researchgate.netmdpi.com

Drug Design and Virtual Screening Applications (Ligand-Based and Structure-Based)

In silico drug design and virtual screening are powerful strategies for identifying novel drug candidates from large chemical libraries. These methods can be broadly categorized as ligand-based or structure-based, depending on the available information about the target.

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, SBVS can be employed. This approach involves docking a large library of compounds into the target's binding site to identify those with a high predicted binding affinity and favorable interaction profile. nih.gov

The general workflow for a structure-based campaign involving a scaffold like this compound would include:

Target Preparation : The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) and prepared for docking. niscpr.res.in

Compound Library Preparation : A database of compounds is prepared, often involving the generation of 3D coordinates and assignment of correct protonation states.

High-Throughput Virtual Screening (HTVS) : The library is rapidly docked into the target's active site using computationally efficient algorithms. nih.govmdpi.com This step filters the library down to a smaller, more manageable number of potential hits. mdpi.com

Refined Docking and Scoring : The top-scoring hits from HTVS undergo more accurate, but computationally intensive, docking and scoring calculations. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to better estimate binding free energies. nih.gov

Molecular Dynamics (MD) Simulations : The most promising compound-protein complexes are subjected to MD simulations. These simulations model the movement of atoms over time, providing insights into the stability of the binding pose and the key interactions that maintain the complex. nih.govnih.gov

For example, in silico studies on antimicrobial benzimidamide derivatives identified potential drug candidates by docking them against targets like glucosamine-6-phosphate synthase, followed by MD simulations to confirm the stability of the interactions. nih.gov

Table 2: Example of Structure-Based Screening Data for Benzimidamide/Benzimidazole Derivatives

| Compound Class | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Computational Method |

| Benzimidamide Derivative | Glucosamine-6-phosphate synthase (2VF5) | Not specified | -8.0 | Molecular Docking |

| Benzimidamide Derivative | N-myristoyltransferase (1IYL) | Not specified | -11.7 | Molecular Docking |

| Benzimidazole Derivative | Adenosine Deaminase (2Z7G) | Not specified | High Affinity | Molecular Docking, MD Simulation |

| Benzamide Derivative | S. aureus receptor | Not specified | Favorable Docking Score | Molecular Docking |

Note: This table is illustrative, based on findings for related compound classes. niscpr.res.innih.gov

Ligand-Based Virtual Screening (LBVS)

In the absence of a known 3D structure for the target, ligand-based methods can be used. These approaches rely on the knowledge of other molecules that are known to be active.

Pharmacophore Modeling : A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. A model can be built from a set of active compounds and then used as a 3D query to search compound databases for new molecules that match the required features. nih.gov This technique is valuable for identifying compounds with diverse chemical scaffolds that still present the correct arrangement of functional groups for target interaction.

By applying these computational strategies, researchers can efficiently sift through vast chemical spaces to identify and optimize derivatives of this compound, paving the way for the development of novel therapeutics.

Biological and Medicinal Chemistry Research Applications of N Hydroxy 3 Methylbenzimidamide and Its Analogs

N'-hydroxy-3-methylbenzimidamide as a Scaffold in Drug Discovery

The this compound core structure serves as a valuable scaffold in the discovery of new therapeutic agents. nih.gov Its inherent chemical properties allow for diverse modifications, enabling the development of compounds with a wide range of biological targets. Medicinal chemists utilize this scaffold to design molecules with improved potency, selectivity, and pharmacokinetic profiles. The adaptability of the benzimidamide framework makes it a cornerstone in the generation of compound libraries for high-throughput screening, accelerating the identification of novel drug candidates. nih.gov

Design and Synthesis of this compound-Based Bioactive Compounds

The synthesis of this compound-based compounds often involves multi-step reaction sequences. A common approach begins with the reaction of 3-hydroxyaniline with benzoyl chloride in an aqueous medium to form an N-(3-hydroxyphenyl)benzamide intermediate. researchgate.net This intermediate can then undergo O-alkylation by reacting with various alkyl halides to produce a library of O-substituted derivatives. researchgate.net The purity and structure of the synthesized compounds are typically confirmed using techniques such as thin-layer chromatography, infrared spectroscopy, proton nuclear magnetic resonance, and mass spectrometry. researchgate.net

Another synthetic strategy involves the thermolysis of alkyl and aryl carbonates of N-hydroxy-3,6-epoxy-1,2,3,6-tetrahydrophthalimide, which can yield N-hydroxymaleimide derivatives. rsc.org Dehydration of N-hydroxyitaconamic acid using dicyclohexylcarbodi-imide (DCC) is another method to produce related imide structures. rsc.org These synthetic methodologies provide access to a diverse range of this compound analogs for biological evaluation.

Bioisosteric Replacements and Pharmacophore Modeling

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by exchanging one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com This technique is employed to enhance a molecule's biological activity, improve its pharmacokinetic properties, or reduce toxicity. cambridgemedchemconsulting.com For instance, in the context of this compound analogs, a phenyl group might be replaced with a pyridyl or thiophene (B33073) ring to modulate activity or solubility. cambridgemedchemconsulting.com

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. nih.gov By understanding the pharmacophore of a known inhibitor, new compounds with similar features can be designed. For example, a ligand-based pharmacophore model was successfully used to optimize α-mangostin, a known inhibitor of acid sphingomyelinase (ASM), leading to the discovery of more potent N-hydroxy-3-alkoxybenzamide inhibitors. nih.gov This approach confirmed the effectiveness of the model in designing new bioactive compounds. nih.gov

In Vitro Biological Activity and Mechanism of Action Studies

Derivatives of this compound have demonstrated a broad spectrum of in vitro biological activities, including enzyme inhibition and antimicrobial effects.

Enzyme Inhibition Studies (e.g., IDO1, Matrix Metalloproteinases (MMPs))

Indoleamine 2,3-dioxygenase (IDO1) Inhibition:

IDO1 is an enzyme that plays a crucial role in immune evasion by tumors. nih.gov Orally active hydroxyamidine small molecule inhibitors have been shown to effectively suppress IDO1 activity. nih.gov For example, compounds like INCB023843 and INCB024360 have demonstrated potent inhibition of tryptophan metabolism in cancer cell lines and in vivo models. nih.govresearchgate.net The proposed mechanism of action for some amidoxime (B1450833) derivatives, such as INCB024360, involves the molecule approaching the active site of IDO1, causing a conformational change that facilitates binding and subsequently blocks the enzyme's catalytic function. frontiersin.org

Matrix Metalloproteinases (MMPs) Inhibition:

MMPs are a family of enzymes involved in the degradation of the extracellular matrix and have been implicated in various diseases, including cancer. nih.gov N-hydroxy-containing compounds have been investigated as MMP inhibitors. For instance, new N-hydroxybutanamide derivatives were synthesized and evaluated for their ability to inhibit MMPs. nih.gov One iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide showed significant inhibition of MMP-2, MMP-9, and MMP-14 with IC₅₀ values in the low micromolar range. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2 | ~1.0-1.5 |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-9 | ~1.0-1.5 |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-14 | ~1.0-1.5 |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-3 | ~10 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide against various matrix metalloproteinases (MMPs).

Investigation of Antimicrobial Activities In Vitro (e.g., Antifungal, Antibacterial)

Antifungal Activity:

Benzimidazole (B57391) derivatives have shown promising antifungal properties. nih.gov Studies have evaluated the in vitro antifungal activity of bis-5-methylbenzimidazole compounds against Candida albicans and Candida tropicalis, with many exhibiting minimum inhibitory concentrations (MICs) ranging from 25 to 800 mg/L. nih.gov Furthermore, novel matrine (B1676216) derivatives incorporating hydroxamic acid and benzene (B151609) sulfonamide moieties have displayed exceptional inhibitory activity against Candida albicans, with some compounds showing significantly lower MIC values than the clinical antibiotic fluconazole. rsc.org

Antibacterial Activity:

Benzamide (B126) derivatives are known for their wide range of pharmacological effects, including antibacterial activity. nanobioletters.com In one study, a series of benzamide compounds were synthesized and tested against Bacillus subtilis and Escherichia coli. nanobioletters.com Certain compounds demonstrated excellent activity with significant zones of inhibition and low MIC values. nanobioletters.com For example, one compound showed MIC values of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. nanobioletters.com Another study on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold found that a specific benzamide derivative was highly active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MICs between 15.62 and 31.25 µmol/L. nih.gov

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

| Compound 5a | B. subtilis | 25 | 6.25 |

| Compound 5a | E. coli | 31 | 3.12 |

| Compound 6b | E. coli | 24 | 3.12 |

| Compound 6c | B. subtilis | 24 | 6.25 |

This table summarizes the antibacterial activity of selected benzamide compounds against Bacillus subtilis and Escherichia coli, showing the diameter of the zone of inhibition and the minimum inhibitory concentration (MIC).

Exploration of Antiparasitic Effects In Vitro

While direct studies on the antiparasitic effects of this compound are not extensively documented in the provided context, the broader class of antiparasitic drugs includes compounds with mechanisms that could be relevant. nih.gov For example, some antiamebic agents like iodoquinol, a halogenated hydroxyquinoline, interfere with protozoal metabolism. nih.gov The diverse biological activities of benzamide and related structures suggest that this compound analogs could be explored for their potential as antiparasitic agents. Further research in this area would be necessary to establish any direct antiparasitic efficacy.

Antioxidant Properties in Cellular Models

Research into the antioxidant capabilities of this compound and its analogs often employs cellular models to understand their effects within a biological context. While direct studies on this compound are not extensively detailed in publicly available literature, research on structurally related compounds, such as hydroxy-substituted benzamides and benzimidazoles, provides significant insights into the potential antioxidant mechanisms. mdpi.comnih.govresearchgate.net

In cellular systems, the antioxidant activity of a compound can be assessed by its ability to mitigate oxidative stress, often induced experimentally by agents like pyocyanin (B1662382) or hydrogen peroxide. epa.gov The primary measure is the compound's capacity to reduce the levels of reactive oxygen species (ROS). mdpi.com Studies on novel hydroxy-substituted N-benzimidazole-derived carboxamides, for instance, have been conducted in tumor cell lines like HCT 116. In these models, selected derivatives demonstrated the ability to decrease basal ROS levels, indicating a protective antioxidant effect. mdpi.com However, the potency of this effect can be modest when compared to standard antioxidants like N-acetyl-L-cysteine (NAC). mdpi.com

The antioxidant effect in a cellular environment can be attributed to two main mechanisms:

Direct ROS Scavenging : The compound directly neutralizes free radicals.

Indirect Antioxidant Effects : The compound upregulates the cell's endogenous antioxidant defense systems. epa.gov This can involve the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which controls the expression of antioxidant response element (ARE)-dependent genes, including enzymes like catalase and heme oxygenase-1. epa.gov

For example, studies with stilbenoid derivatives in THP-1 macrophage-like cells have shown that compounds can exhibit either antioxidant or pro-oxidant effects depending on their specific structure. epa.gov Some compounds were found to be effective ROS scavengers, while others activated the Nrf2-ARE pathway, leading to an increased expression of protective enzymes. epa.gov Given the structural features of this compound, it is hypothesized that it or its metabolites could participate in similar pathways. Research on other benzamide derivatives confirms that the presence and position of hydroxyl groups are crucial for antioxidant activity. mdpi.comnih.gov

The following table summarizes the findings from cellular antioxidant assays on related hydroxy-substituted benzimidazole derivatives.

| Compound Type | Cellular Model | Assay | Result |

| Hydroxy-substituted benzimidazole carboxamides | HCT 116 Cells | ROS Level Measurement | Reduction in cellular ROS levels observed mdpi.com |

| Isorhapontigenin (Stilbenoid) | THP-1 Macrophages | Nrf2 Activation Assay | Activated Nrf2-ARE pathway, increasing catalase expression epa.gov |

| Piceatannol (Stilbenoid) | THP-1 Macrophages | ROS Scavenging Assay | Demonstrated direct ROS scavenging activity epa.gov |

Interaction with Specific Molecular Targets and Biochemical Pathways

The biological activity of this compound and its active amidine form is defined by their interactions with specific molecular targets, which in turn modulates biochemical pathways. The primary molecular target for the active amidine form of many benzimidazoles is DNA. nih.gov Amidine-substituted phenylbenzimidazoles are recognized as DNA-binding motifs that can increase the affinity of a molecule for DNA and influence its binding site selectivity. nih.gov

Beyond DNA, research has pointed to other potential targets. Patents for related N-hydroxy-amidine compounds describe a range of biological activities, including antihypertensive, vasodilatory, and anti-thrombosis effects. google.com These activities suggest interaction with molecular targets in the cardiovascular system. For example, anti-thrombosis activity could imply the inhibition of key enzymes in the coagulation cascade, such as thrombin. google.com

The metabolic activation of N'-hydroxy compounds can also lead to interactions with different pathways. A notable pathway involves sulfonation by sulfotransferase (ST) enzymes. nih.gov Studies on N-hydroxy arylamines have shown that they can be metabolically activated by 3'-phosphoadenosine-5'-phosphosulfate-dependent human liver STs. nih.gov This activation can result in the formation of reactive esters that are capable of binding to macromolecules like DNA, a pathway that is significant in toxicology and pharmacology. nih.gov The thermostable phenol (B47542) ST (TS-PST) has been identified as a key enzyme in this process for several N-hydroxy compounds. nih.gov

The potential molecular interactions are summarized in the table below.

| Moiety | Potential Molecular Target | Implied Biochemical Pathway | Associated Biological Activity |

| 3-Methylbenzimidamide (Active Form) | DNA | DNA minor groove binding | Modulation of gene expression, potential cytotoxicity nih.gov |

| N-hydroxy-amidine structure | Thrombin / Coagulation Factors | Blood Coagulation Cascade | Anti-thrombosis google.com |

| N-hydroxy-amidine structure | Vascular Receptors/Enzymes | Vasodilation Pathways | Antihypertensive, Vasodilatory google.com |

| N'-hydroxy-benzimidamide | Sulfotransferases (e.g., TS-PST) | Metabolic Activation (Sulfonation) | Formation of reactive esters, potential for DNA adduct formation nih.gov |

Prodrug Strategies Involving this compound Moieties

The use of an N'-hydroxy moiety on a benzimidamide is a classic prodrug strategy designed to overcome pharmaceutical challenges, primarily poor oral bioavailability. nih.govsemanticscholar.orgresearchgate.netbohrium.com The active form of the drug, the 3-methylbenzimidamide, contains a strongly basic amidine group. Under physiological pH, this group is protonated, rendering the molecule hydrophilic. nih.gov This high polarity impedes its ability to passively diffuse across the lipid bilayers of the gastrointestinal tract, leading to poor absorption when administered orally. nih.govnih.gov

By introducing an N'-hydroxy group, the basicity of the amidine is significantly reduced. nih.gov This modification creates the this compound molecule, which is less polar and more lipophilic. This increased lipophilicity enhances its absorption from the gastrointestinal tract following oral administration. semanticscholar.orgnih.gov Once absorbed into the bloodstream, the N'-hydroxy group is designed to be cleaved through metabolic processes, releasing the active amidine drug at its intended site of action. This strategy of masking a polar functional group to improve absorption is a cornerstone of modern drug design. researchgate.netbohrium.com

Bioreduction to Active Amidines

The conversion of the this compound prodrug to the active 3-methylbenzimidamide is achieved through enzymatic bioreduction. This metabolic process involves the removal of the oxygen atom from the N'-hydroxy group to yield the parent amidine. nih.gov

In vivo and in vitro studies have demonstrated that the body possesses robust enzymatic systems capable of efficiently reducing N-hydroxylated compounds. nih.gov This reduction is not only a key step in the activation of the prodrug but can also be part of a metabolic cycle where the active amidine is N-hydroxylated and then reduced back. However, kinetic studies suggest that for many amidoxime prodrugs, the reductive process predominates in vivo, ensuring efficient conversion to the active form. nih.gov This extensive reduction is crucial for the success of the prodrug concept. nih.gov While chemical methods using reagents like SnCl₂ can achieve this reduction in a laboratory setting, the biological process relies on specific enzyme systems. nih.gov

Metabolic Activation Mechanisms

The primary metabolic activation mechanism for this compound as a prodrug is its bioreduction to the active amidine. This process is catalyzed by a multi-component enzyme system found in various tissues and cellular compartments, ensuring widespread activation. nih.gov

Key enzyme systems responsible for the reduction of N-hydroxylated compounds have been purified and characterized from both human and pig liver. nih.gov The system consists of:

Cytochrome P450 (P450 or CYP) enzymes : A specific P450 isozyme acts as the terminal reductase.

NADPH-cytochrome P450 reductase : This enzyme transfers electrons to the P450.

Cytochrome b5 : This component is also involved and can modulate the activity of the system. nih.gov

In addition to the liver microsomal fraction where these enzymes are abundant, reductive activity has been identified in mitochondria and in other organs, highlighting the multiple sites where the prodrug can be activated. nih.gov

Another potential metabolic pathway, particularly for N-hydroxy compounds, is activation via conjugation reactions, such as sulfonation by sulfotransferases (STs). nih.gov This pathway can create highly reactive intermediates capable of covalent binding to cellular macromolecules, a mechanism that is often studied in the context of both therapeutic action and potential toxicity. nih.gov

The enzymes involved in the metabolic activation are summarized below.

| Metabolic Process | Enzyme System | Cellular Location | Function |

| Bioreduction (Prodrug Activation) | Cytochrome P450 system (including Cytochrome b5 and its reductase) | Liver Microsomes, Mitochondria, Other Organs | Reduces the N'-hydroxy group to release the active amidine nih.gov |

| Metabolic Activation (Alternative) | Thermostable Phenol Sulfotransferase (TS-PST) | Liver, Colon Cytosol | Catalyzes sulfonation of the N-hydroxy group, forming a reactive ester nih.gov |

Future Directions and Emerging Research Avenues for N Hydroxy 3 Methylbenzimidamide

Novel Applications in Chemical Biology and Material Science

While specific applications are still in their nascent stages, the inherent structural features of N'-hydroxy-3-methylbenzimidamide make it a compelling candidate for exploration in both chemical biology and material science. The presence of the N-hydroxyimidamide functional group suggests potential as a metal-chelating agent or as a building block for coordination polymers. In the realm of material science, its aromatic nature and hydrogen bonding capabilities could be harnessed for the development of organic materials with unique photophysical or electronic properties. bldpharm.com

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

Table 1: Potential AI and Machine Learning Applications in this compound Research

| Application Area | AI/ML Technique | Potential Outcome |

| Compound Prioritization | Predictive Modeling | Identification of derivatives with desired properties. |

| Target Identification | Network Analysis | Uncovering potential biological targets. |

| Synthesis Prediction | Retrosynthetic Analysis | Designing efficient synthetic routes. |

Development of Advanced Synthetic Methodologies for Complex Derivatives

The future of this compound research will heavily rely on the development of sophisticated and efficient synthetic methods to access a wider range of its derivatives. adelaide.edu.au While the fundamental synthesis of similar benzamide (B126) and benzimidazole (B57391) structures is established, creating more complex and functionally diverse analogs will require advanced organic synthesis techniques. nih.govresearchgate.netresearchgate.net This includes the exploration of novel catalytic systems, flow chemistry, and combinatorial approaches to generate libraries of this compound derivatives for high-throughput screening. adelaide.edu.au The goal is to achieve high yields, stereoselectivity, and atom economy in the synthesis of these complex molecules. adelaide.edu.au

Exploration of Unconventional Reactivity and Catalytic Roles

The N-hydroxyimidamide moiety in this compound presents an opportunity to explore unconventional reactivity patterns and potential catalytic applications. The nitrogen and oxygen atoms can act as coordination sites for metal ions, suggesting that its metal complexes could exhibit interesting catalytic activities. rsc.org Research could focus on investigating the role of this compound and its derivatives as ligands in asymmetric catalysis or as organocatalysts in various organic transformations. researchgate.net The N-H functionality, in particular, could play a crucial role in metal-ligand bifunctional catalysis. researchgate.net

Synergistic Studies Combining Experimental and Theoretical Approaches

A powerful strategy for advancing our understanding of this compound will be the integration of experimental and theoretical studies. nih.govnih.govresearchgate.net Computational chemistry, including density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net These theoretical predictions can then guide experimental work, such as the design of new synthetic targets or the interpretation of spectroscopic data. nih.govnih.gov This synergistic approach, combining the predictive power of theory with the empirical validation of experiments, will be instrumental in unlocking the full potential of this compound. nih.govnih.gov

Q & A

Q. What are the standard synthetic protocols for N'-hydroxy-3-methylbenzimidamide, and how is its purity validated?

The compound is synthesized via nucleophilic addition of hydroxylamine to 3-methylbenzonitrile in absolute ethanol at 90°C for 1 hour, yielding 96% product. Characterization includes thin-layer chromatography (TLC: Rf = 0.46 in cyclohexane/ethyl acetate 1:1) and NMR spectroscopy. Key NMR peaks:

- 1H NMR (CDCl₃) : δ 7.50–7.38 (m, 2H), 7.34–7.18 (m, 2H), 4.94 (br s, 2H), 2.37 (s, 3H).

- 13C NMR (CDCl₃) : δ 152.9, 138.4, 132.5, 130.8, 128.6, 126.7, 123.1, 21.4. These data confirm the amidoxime structure and methyl substituent .

Q. What reaction mechanisms govern the formation of amidoximes like this compound?

Amidoximes are typically synthesized via the nucleophilic attack of hydroxylamine on nitriles. The reaction proceeds through a two-step mechanism: (1) hydroxylamine deprotonation in ethanol, forming a reactive nucleophile, and (2) attack on the nitrile’s electrophilic carbon, followed by tautomerization to stabilize the amidoxime. Elevated temperature (90°C) accelerates the reaction, while ethanol acts as a polar protic solvent to stabilize intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve scalability or yield for this compound?

While the current protocol achieves 96% yield, optimization could explore:

- Solvent effects : Testing dimethylformamide (DMF) or water-ethanol mixtures to enhance solubility.

- Catalysts : Adding base (e.g., K₂CO₃) to deprotonate hydroxylamine more efficiently.

- Temperature gradients : Shorter reaction times at higher temperatures (e.g., microwave-assisted synthesis). Comparative kinetic studies and HPLC monitoring would validate improvements .

Q. How can researchers design biological activity assays for this compound, given structural analogs with reported activities?

Structural analogs (e.g., trifluoromethyl-substituted amidoximes) show interactions with nicotinic acetylcholine receptors and antimicrobial activity. Proposed assays:

- In vitro receptor binding : Radioligand displacement assays using α7 nAChR-expressing cell lines.

- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Molecular docking : Computational modeling to predict binding affinities using crystallographic data from related targets (e.g., PDB 4OB) .

Q. How should researchers address potential contradictions in spectral data or synthetic pathways across literature sources?

Discrepancies may arise from substituent variations (e.g., methyl vs. methylamino groups) or solvent purity. Mitigation strategies:

- Cross-validation : Reproduce synthetic protocols using identical reagents and equipment.

- Advanced spectroscopy : Use high-field NMR (≥500 MHz) or LC-MS to resolve overlapping peaks.

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for related benzamides .

Methodological Guidance

Q. What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

- Stability studies : Accelerated degradation tests (40°C/75% RH) with HPLC-UV monitoring.

- Mass spectrometry : Identify degradation products (e.g., oxidation to nitro derivatives).

- Thermogravimetric analysis (TGA) : Assess thermal stability for long-term storage recommendations .

Q. How can computational methods aid in predicting the pharmacokinetic properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.